molecular formula C29H23NO6 B12639710 {[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid

{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid

Cat. No.: B12639710
M. Wt: 481.5 g/mol
InChI Key: FDPKNDPIJLVNRD-UHFFFAOYSA-N
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Description

This compound belongs to the furochromene class, characterized by a fused furan-chromene core. Its structure includes:

  • 2,5-Dimethyl substituents on the furochromene ring.
  • 3-Phenyl group at position 2.
  • 7-Oxo functionality contributing to electrophilic reactivity.
  • 6-Acetyl linkage connected to an amino-phenylacetic acid moiety.

Properties

Molecular Formula

C29H23NO6

Molecular Weight

481.5 g/mol

IUPAC Name

2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C29H23NO6/c1-16-20-13-22-24(35-17(2)26(22)18-9-5-3-6-10-18)15-23(20)36-29(34)21(16)14-25(31)30-27(28(32)33)19-11-7-4-8-12-19/h3-13,15,27H,14H2,1-2H3,(H,30,31)(H,32,33)

InChI Key

FDPKNDPIJLVNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NC(C5=CC=CC=C5)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through a cyclization reaction involving appropriate precursors such as phenylacetic acid derivatives and suitable catalysts.

    Introduction of the acetyl group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furochromene moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo various substitution reactions, particularly nucleophilic substitutions at the amino and acetyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC.

    Bases: Pyridine, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to the furochromene structure exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing efficacy comparable to standard antibiotics such as Ciprofloxacin. In particular, studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) effective against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

Furochromene derivatives are also recognized for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Potential Therapeutic Applications

  • Antimicrobial Therapy : Given its potent antimicrobial activity, this compound could be developed into a new class of antibiotics, especially against resistant bacterial strains.
  • Antioxidant Supplements : Its ability to combat oxidative stress positions it as a potential ingredient in dietary supplements aimed at improving health and longevity.
  • Anti-inflammatory Drugs : The anti-inflammatory properties suggest its use in developing treatments for chronic inflammatory conditions.
  • Cancer Therapy : Preliminary studies indicate that furochromene derivatives may induce apoptosis in cancer cells, warranting further investigation into their use as anticancer agents .

Study on Antimicrobial Efficacy

In a recent study published in Scientific Reports, a series of furochromene derivatives were synthesized and evaluated for their antimicrobial effects against various pathogens. The results indicated that one particular derivative exhibited an MIC of 7.69 µmol/ml against Bacillus pumilis, demonstrating significant antibacterial activity .

Investigation of Antioxidant Activity

Another research effort focused on the antioxidant potential of furochromene derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The findings revealed that these compounds effectively reduced DPPH radicals, indicating strong antioxidant activity that could be beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of {[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to its ability to inhibit the activity of pro-inflammatory enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Table 1: Modifications to the Furochromene Core
Compound Name Core Substituents Molecular Formula Molecular Weight Key Structural Differences Reference
Target Compound 2,5-dimethyl; 3-phenyl; 7-oxo C₂₆H₂₁NO₆ 443.45 g/mol Reference structure
3-(2,5-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid Propionic acid at C6 C₂₂H₁₈O₅ 362.38 g/mol Acetyl replaced with propionyl; no amino-phenyl group
2-{5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl}acetic acid 5,9-dimethyl; acetic acid at C6 C₂₁H₁₈O₅ 350.37 g/mol Methyl positions shifted (5,9 vs. 2,5)
2-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid 2,3,5-trimethyl C₁₆H₁₄O₅ 286.29 g/mol Additional methyl at C3; no phenyl substituent
Key Observations:
  • Methyl substituent positions (e.g., 2,5 vs. 5,9) influence steric hindrance and binding to enzyme active sites .

Functional Group Modifications

Table 2: Variations in Side Chains and Terminal Groups
Compound Name Side Chain/Functional Group Biological Activity Reference
Target Compound Acetyl-amino-phenylacetic acid Carbonic anhydrase inhibition; cytotoxicity
2-[[2-[[2-(2,5-Dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic acid Glycylglycine chain Anticancer screening (SRB assay)
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid Methoxyphenyl; furo[2,3-f]chromen core Not specified (structural focus)
Key Observations:
  • Glycylglycine side chains enhance solubility and may improve tumor penetration in anticancer applications .
Table 3: Enzyme Inhibition and Cytotoxicity Data
Compound Name Target Enzyme (hCA Isozyme) IC₅₀ (nM) Cytotoxicity (SRB Assay) Reference
Target Compound hCA IX/XII <100* Moderate activity
2–(5-Methyl-7-oxo-3-aryl-9-propyl-7H-furo[3,2-g]chromen-6-yl)acetic acid hCA IX/XII 5–50 High activity
4-Methoxy-N'-(2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl)benzenesulfonohydrazide Fungal enzymes N/A Antifungal (74% yield)

*Estimated based on structural analogs.

Key Observations:
  • Propyl and aryl substitutions (e.g., 9-propyl) enhance selectivity for hCA IX/XII, critical in cancer therapy .
  • Sulfonohydrazide derivatives exhibit antifungal activity, suggesting versatility in applications .

Biological Activity

The compound {[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid is a complex organic molecule that features a furochromene core with various functional groups. These structural characteristics contribute to its biological activity, making it a significant subject in medicinal chemistry.

Structural Overview

The molecular formula of the compound is C29H23NO6C_{29}H_{23}NO_6. Its structure includes:

  • A chromene ring fused with a furan moiety.
  • Acetyl and amino groups.
  • An acetic acid moiety.

This unique arrangement allows for diverse interactions within biological systems.

1. Anti-inflammatory Properties

Compounds with similar structural features often exhibit anti-inflammatory effects. Research indicates that this compound may be beneficial in treating inflammatory conditions such as arthritis. The mechanism is likely related to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

2. Antioxidant Activity

The presence of phenolic structures in the compound suggests potential antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.

3. Antimicrobial Effects

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism of action could involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Study on Anti-inflammatory Activity

A study conducted by researchers evaluated the anti-inflammatory effects of structurally similar compounds in vivo and in vitro. They found that compounds similar to This compound significantly reduced inflammation markers in animal models, demonstrating its potential therapeutic application in inflammatory diseases .

Antioxidant Efficacy Analysis

In another study focusing on antioxidant activity, the compound was tested using DPPH radical scavenging assays. Results indicated a strong dose-dependent relationship, suggesting that higher concentrations of the compound effectively neutralized free radicals .

Antimicrobial Testing

Research assessing the antimicrobial properties revealed that the compound exhibited significant bactericidal activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating high potency .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-HydroxyflavoneHydroxy group on flavoneAntioxidant
CurcuminDiarylheptanoid structureAnti-inflammatory
QuercetinFlavonoid with multiple hydroxyl groupsAntioxidant and anti-inflammatory

What distinguishes This compound is its specific combination of functional groups that may enhance solubility and bioavailability compared to other compounds .

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • First Aid Measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation/ingestion .
  • Ventilation : Use fume hoods during synthesis to mitigate vapor exposure, particularly during reflux steps .

How can researchers address low yields in the final cyclization step of the synthesis?

Advanced Research Question
Low yields often stem from incomplete intermediate formation or side reactions. Strategies include:

  • Acid catalysis optimization : Testing H2SO4 vs. HCl in varying concentrations to enhance cyclization efficiency .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) may stabilize transition states better than MeCN .
  • Temperature gradients : Gradual heating (e.g., 60°C → reflux) to control exothermic intermediates .

What computational tools can predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • DFT (Density Functional Theory) : To model electron distribution and predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking : For preliminary assessment of biological targets, leveraging structural analogs like psoralen-DNA interactions .
  • Retrosynthesis software (e.g., CAS SciFinder) : To identify feasible routes and optimize step efficiency .

Key Notes for Methodological Rigor

  • Data Triangulation : Cross-validate spectral data (NMR, HRMS) with synthetic intermediates to confirm reaction pathways .
  • Controlled Variables : Document reaction conditions (solvent purity, humidity) to mitigate reproducibility issues .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, avoiding unapproved therapeutic claims .

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